
3-Chloro-N-methylisoquinolin-5-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, which includes 3-Chloro-N-methylisoquinolin-5-amine, has been a topic of interest in recent years . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . The AiZynthFinder software can be used for retrosynthetic planning, which recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis
The molecular structure of 3-Chloro-N-methylisoquinolin-5-amine can be analyzed using 3D visualization programs like VESTA . These programs deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis
The analysis of chemical reactions can provide key insights into reaction yield, mechanistic insights, and reaction kinetics . Tools like InsightMR are designed for the analysis of chemical and bioprocesses by NMR, enabling online monitoring of (bio)chemical reactions in real-time under real process conditions .Physical And Chemical Properties Analysis
Amines, including 3-Chloro-N-methylisoquinolin-5-amine, have specific physical properties such as solubility and boiling points . The molecular weight of 3-Chloro-N-methylisoquinolin-5-amine is 192.64 .Aplicaciones Científicas De Investigación
Pharmacology: Anticancer Research
3-Chloro-N-methylisoquinolin-5-amine shows promise in the field of anticancer drug development. Its structural similarity to natural isoquinoline alkaloids, which are known for their diverse biological activities, makes it a candidate for synthesizing novel anticancer agents. Researchers are exploring its efficacy in inhibiting cancer cell growth and proliferation .
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, this compound serves as a building block for synthesizing various heterocyclic compounds. Its reactivity allows for the creation of complex molecules that can be used in further chemical studies or as intermediates in the synthesis of more elaborate organic compounds .
Drug Development: Reference Standards
3-Chloro-N-methylisoquinolin-5-amine is utilized as a reference standard in pharmaceutical testing. Its well-defined structure and properties make it an ideal compound for calibrating instruments and validating analytical methods in drug development processes .
Biochemistry: Enzyme Inhibition Studies
The compound’s interaction with enzymes is of significant interest in biochemistry. It is used to study the inhibition mechanisms of various enzymes, which is crucial for understanding metabolic pathways and designing enzyme inhibitors that can be used as drugs .
Material Science: Smart Polymer Synthesis
In material science, 3-Chloro-N-methylisoquinolin-5-amine is investigated for its potential use in the synthesis of smart polymers. These polymers can respond to environmental stimuli and have applications in microsystem technology, sensors, and actuators .
Industrial Chemistry: Dye and Pigment Production
The compound’s chemical properties are exploited in industrial chemistry for the production of dyes and pigments. Its ability to undergo various chemical reactions makes it suitable for creating a wide range of colors and shades used in textiles and other materials.
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-2-3-7-6-13-10(11)5-8(7)9/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFISTRZUDGVTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282589 | |
| Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374652-61-5 | |
| Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



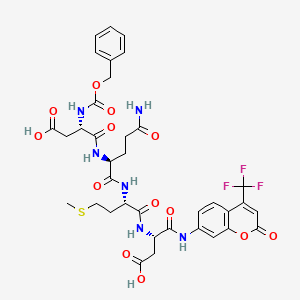


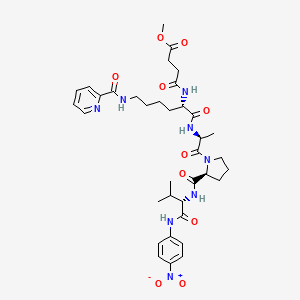


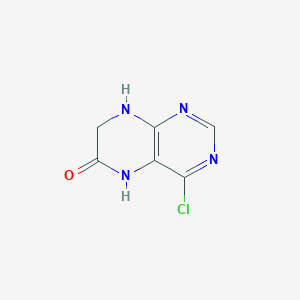
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)
![[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1435196.png)
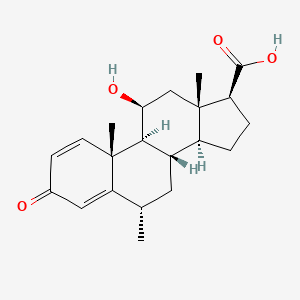

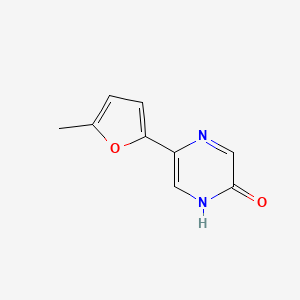

![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid](/img/structure/B1435205.png)